molecular formula C9H14N2O B15312376 2-(2-Methoxypyridin-3-YL)propan-2-amine CAS No. 1060807-40-0

2-(2-Methoxypyridin-3-YL)propan-2-amine

Cat. No.: B15312376
CAS No.: 1060807-40-0
M. Wt: 166.22 g/mol
InChI Key: PMJHKUIKDYFUID-UHFFFAOYSA-N
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Description

2-(2-Methoxypyridin-3-YL)propan-2-amine is an organic compound with the molecular formula C9H14N2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypyridin-3-YL)propan-2-amine typically involves the reaction of 2-methoxypyridine with appropriate amine precursors under controlled conditions. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its production. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypyridin-3-YL)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce amine derivatives with altered functional groups.

Scientific Research Applications

2-(2-Methoxypyridin-3-YL)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxypyridin-3-YL)propan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its binding affinity and the nature of the target. Detailed studies on its mechanism of action are necessary to elucidate its precise effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxypyridin-3-YL)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and amine functionality make it versatile for various synthetic and research applications, distinguishing it from other pyridine derivatives.

Properties

CAS No.

1060807-40-0

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-(2-methoxypyridin-3-yl)propan-2-amine

InChI

InChI=1S/C9H14N2O/c1-9(2,10)7-5-4-6-11-8(7)12-3/h4-6H,10H2,1-3H3

InChI Key

PMJHKUIKDYFUID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(N=CC=C1)OC)N

Origin of Product

United States

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